molecular formula C7H6IN3 B11859252 6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11859252
M. Wt: 259.05 g/mol
InChI Key: XFYBYOFRTMSISW-UHFFFAOYSA-N
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Description

6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 3rd position on the triazolo[4,3-a]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes. This method is efficient and operationally simple, typically carried out at room temperature. The reaction conditions are mild, and the process is atom-economic, providing facile access to the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, but typically involve mild temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce complex fused ring systems .

Mechanism of Action

The mechanism of action of 6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as kinases and enzymes. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells. The compound binds to these proteins, disrupting their normal function and signaling pathways, ultimately inducing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other triazolopyridine derivatives and contributes to its potential as a versatile compound in various research fields .

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6IN3/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,1H3

InChI Key

XFYBYOFRTMSISW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)I

Origin of Product

United States

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